N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N6O3S and its molecular weight is 332.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit versatile biological activities, including anti-tumor, antibacterial, antifungal, and anti-proliferative effects . They have been shown to inhibit cyclin-dependent kinases (CDKs) , which play a crucial role in regulating the cell cycle .
Mode of Action
Similar compounds have been reported to inhibit cdks , which could lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit dihydrofolate reductase (dhfr) , mTOR kinase , and exhibit cytotoxic effects . These actions suggest that the compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit anti-microbial and cytotoxic activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. The compound has been shown to interact with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and thereby affecting nucleotide synthesis . Additionally, it binds to specific proteins involved in cell signaling pathways, modulating their function and altering cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects gene expression by altering the transcriptional activity of key regulatory genes, leading to changes in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and disrupting metabolic pathways . The compound also interacts with DNA and RNA, affecting their stability and function . Additionally, it modulates the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and adverse effects become more pronounced at higher doses.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-7-9(23-18-17-7)11(20)15-5-6-19-12(21)8-3-2-4-14-10(8)16-13(19)22/h2-4H,5-6H2,1H3,(H,15,20)(H,14,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBQESSOZWYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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